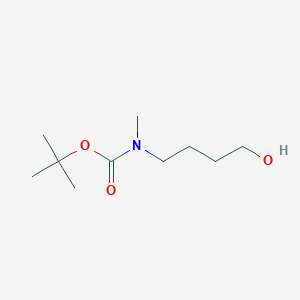
2,4-Dibromopyrimidine
Descripción general
Descripción
2,4-Dibromopyrimidine is an organic compound with the molecular formula C4H2Br2N2 It is a derivative of pyrimidine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyrimidine typically involves the bromination of pyrimidine. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions. The process involves adding PBr3 in batches to achieve a product with a purity of 80-90%, followed by recrystallization to obtain a final product with a purity of 95-99% .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the detection and quantification of the final product, ensuring consistency and quality in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl boronates to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be synthesized.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2,4-Dibromopyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromopyrimidine and its derivatives often involves the inhibition of specific enzymes. For instance, in the case of anti-tubercular activity, the compound targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of nucleotides, and its inhibition disrupts the bacterial folate pathway, leading to cell death .
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Known for its use in anti-tubercular drugs.
2,4-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
2,4-Dibromopyridine: Shares similar reactivity and is used in organic synthesis.
Uniqueness: 2,4-Dibromopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo selective reactions and form stable products under mild conditions sets it apart from other halogenated pyrimidines .
Propiedades
IUPAC Name |
2,4-dibromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEHEEBFRCAFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566372 | |
| Record name | 2,4-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3921-01-5 | |
| Record name | 2,4-Dibromopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?
A: A recent study has introduced a more efficient and scalable method for synthesizing this compound []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []
Q2: How does the structure of this compound influence its nuclear magnetic resonance (NMR) properties?
A: Research indicates that the presence of bromine atoms in this compound significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for this compound, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].
Q3: Can this compound be used as a building block for other compounds?
A: Yes, this compound is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)







![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)


